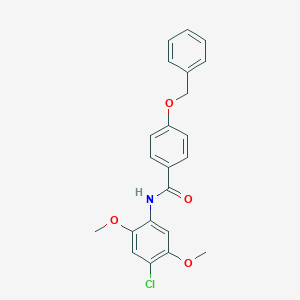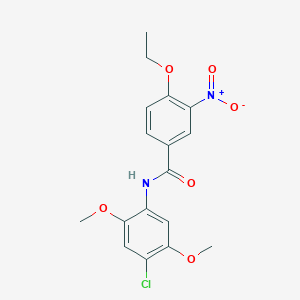![molecular formula C19H18N2S B317075 3-(4-Phenylphenyl)-5,6,7,8-tetrahydro-[1,3]thiazolo[3,2-a][1,3]diazepine](/img/structure/B317075.png)
3-(4-Phenylphenyl)-5,6,7,8-tetrahydro-[1,3]thiazolo[3,2-a][1,3]diazepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1,1’-Biphenyl]-4-yl-5,6,7,8-tetrahydro[1,3]thiazolo[3,2-a][1,3]diazepine is a complex heterocyclic compound that features a unique fusion of a thiazole ring with a diazepine ring, further substituted with a biphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1,1’-Biphenyl]-4-yl-5,6,7,8-tetrahydro[1,3]thiazolo[3,2-a][1,3]diazepine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.
Construction of the Diazepine Ring: The thiazole intermediate is then subjected to cyclization with appropriate diamines under acidic or basic conditions to form the diazepine ring.
Introduction of the Biphenyl Group: The final step involves the coupling of the biphenyl group to the thiazolo-diazepine core, which can be achieved through Suzuki or Stille coupling reactions using palladium catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening for catalyst and reagent selection.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the diazepine ring using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the biphenyl group, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts for coupling reactions, halogenating agents for electrophilic substitutions.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the diazepine ring.
Substitution: Various substituted biphenyl derivatives.
科学研究应用
Chemistry
In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, 3-[1,1’-Biphenyl]-4-yl-5,6,7,8-tetrahydro[1,3]thiazolo[3,2-a][1,3]diazepine has shown potential as a pharmacophore in drug design. It can interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound is being investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to modulate biological pathways makes it a promising candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with unique properties, such as enhanced conductivity or improved mechanical strength.
作用机制
The mechanism of action of 3-[1,1’-Biphenyl]-4-yl-5,6,7,8-tetrahydro[1,3]thiazolo[3,2-a][1,3]diazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can enhance binding affinity through π-π interactions, while the thiazole and diazepine rings can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
相似化合物的比较
Similar Compounds
Thiazole Derivatives: Compounds like thiazole-based antibiotics (e.g., sulfathiazole) share the thiazole ring but differ in their overall structure and biological activity.
Diazepine Derivatives: Benzodiazepines, such as diazepam, share the diazepine ring but have different substituents and pharmacological profiles.
Biphenyl Compounds: Biphenyl-based drugs, like certain non-steroidal anti-inflammatory drugs (NSAIDs), share the biphenyl group but differ in their core structure.
Uniqueness
What sets 3-[1,1’-Biphenyl]-4-yl-5,6,7,8-tetrahydro[1,3]thiazolo[3,2-a][1,3]diazepine apart is its unique combination of the thiazole, diazepine, and biphenyl moieties. This fusion creates a compound with a distinct set of chemical and biological properties, making it a valuable scaffold for the development of new drugs and materials.
属性
分子式 |
C19H18N2S |
|---|---|
分子量 |
306.4 g/mol |
IUPAC 名称 |
3-(4-phenylphenyl)-5,6,7,8-tetrahydro-[1,3]thiazolo[3,2-a][1,3]diazepine |
InChI |
InChI=1S/C19H18N2S/c1-2-6-15(7-3-1)16-8-10-17(11-9-16)18-14-22-19-20-12-4-5-13-21(18)19/h1-3,6-11,14H,4-5,12-13H2 |
InChI 键 |
KHGDCMWUEWWELQ-UHFFFAOYSA-N |
SMILES |
C1CCN2C(=CSC2=NC1)C3=CC=C(C=C3)C4=CC=CC=C4 |
规范 SMILES |
C1CCN2C(=CSC2=NC1)C3=CC=C(C=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B316992.png)
![3-(benzyloxy)-N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide](/img/structure/B316993.png)
![N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]-2-(3-methylphenoxy)acetamide](/img/structure/B316994.png)
![N-[(4-chloro-2,5-dimethoxyphenyl)carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B316998.png)



![N-[(4-chloro-3,5-dimethylphenoxy)acetyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B317002.png)
![N-[(4-chloro-3,5-dimethylphenoxy)acetyl]-N'-[3-chloro-4-(1-piperidinyl)phenyl]thiourea](/img/structure/B317003.png)
![2-chloro-N-{3-[({[(2-chlorophenoxy)acetyl]amino}carbothioyl)amino]phenyl}benzamide](/img/structure/B317004.png)
![2-(2,4-dimethylphenoxy)-N-[(2,4,5-trichlorophenyl)carbamothioyl]acetamide](/img/structure/B317008.png)
![N-[(5-bromopyridin-2-yl)carbamothioyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B317011.png)
![N-[(2-methylphenoxy)acetyl]-N'-(2-methylphenyl)thiourea](/img/structure/B317013.png)
![ethyl4-(butyl{[(1-mesityl-1H-tetraazol-5-yl)thio]acetyl}amino)benzoate](/img/structure/B317014.png)
